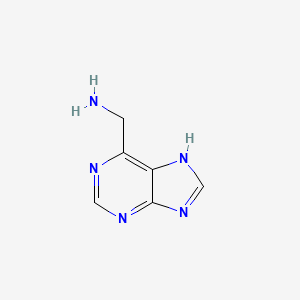![molecular formula C5H11N3O B11924139 3-Oxa-1,7,8-triazaspiro[4.4]nonane CAS No. 126505-39-3](/img/structure/B11924139.png)
3-Oxa-1,7,8-triazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-1,7,8-triazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure containing an oxygen atom and three nitrogen atoms
Métodos De Preparación
The synthesis of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves several steps and specific reaction conditions. One efficient method for synthesizing this compound includes the use of intermediates and target compounds that do not require additional purification . The reaction conditions typically involve controlled temperatures and the use of specific reagents to achieve high yields.
Análisis De Reacciones Químicas
3-Oxa-1,7,8-triazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Oxa-1,7,8-triazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biological pathways, resulting in the desired effects.
Comparación Con Compuestos Similares
3-Oxa-1,7,8-triazaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains a dione group.
3-[ (4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound has a similar structure but includes a methylphenyl group.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of an oxygen atom in the spirocyclic structure, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
126505-39-3 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-oxa-1,7,8-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H11N3O/c1-5(2-8-7-1)3-9-4-6-5/h6-8H,1-4H2 |
Clave InChI |
JADDTXBPBKLCOS-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CNN1)COCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
